molecular formula C12H23ClN2O B13283191 N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride

N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride

Cat. No.: B13283191
M. Wt: 246.78 g/mol
InChI Key: QELDUDRFAHFMGS-UHFFFAOYSA-N
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Description

N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an azepane ring and a cyclobutyl group attached to an acetamide moiety. This compound is often used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride typically involves the reaction of azepane with cyclobutylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride
  • N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide

Uniqueness

N-(Azepan-4-yl)-N-cyclobutylacetamide hydrochloride is unique due to its specific combination of the azepane ring and cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

N-(azepan-4-yl)-N-cyclobutylacetamide;hydrochloride

InChI

InChI=1S/C12H22N2O.ClH/c1-10(15)14(11-4-2-5-11)12-6-3-8-13-9-7-12;/h11-13H,2-9H2,1H3;1H

InChI Key

QELDUDRFAHFMGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCC1)C2CCCNCC2.Cl

Origin of Product

United States

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